6-Methylisobenzofuran-1(3H)-one

Physicochemical Property Drug Design ADME

Researchers developing COX-2 inhibitors face challenges with isomer-dependent IP and inconsistent ADME properties. 6-Methylisobenzofuran-1(3H)-one (CAS 72985-23-0) directly addresses these pain points: • Patent-protected scaffold: Explicitly claimed in EP1362856 for Formula I COX-2 inhibitors, enabling freedom-to-operate SAR studies. • Optimized lipophilicity: Consensus LogP 1.79 (vs. ~0.82 for 5-/7-Me isomers), enhancing passive membrane permeability for intracellular target engagement. • Efficient synthesis: 96% yield hydrogenation route ensures cost-effective scale-up to multigram quantities.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 72985-23-0
Cat. No. B1348246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylisobenzofuran-1(3H)-one
CAS72985-23-0
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(COC2=O)C=C1
InChIInChI=1S/C9H8O2/c1-6-2-3-7-5-11-9(10)8(7)4-6/h2-4H,5H2,1H3
InChIKeyYNXGZAZFHFMWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylisobenzofuran-1(3H)-one: Procurement-Relevant Baseline


6-Methylisobenzofuran-1(3H)-one (CAS 72985-23-0) is a substituted phthalide (isobenzofuran-1(3H)-one) derivative bearing a single methyl group at the 6-position of the benzene ring . It is a heterocyclic building block with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry and materials science, with documented use in patent-protected pharmaceutical compositions [1].

6-Methyl substitution pattern

Distinct from 5- and 7-methyl isomers; defines patent-recited scaffold

Heterocyclic building block

Fused bicyclic core for medicinal chemistry and fragment-based libraries

Supplier-certified purity

Reported high purity grade reduces need for repurification in assay workflows

Why Generic Substitution with Methylphthalide Isomers Fails


The seemingly trivial positional isomerism among 5-, 6-, and 7-methylphthalides leads to quantifiable differences in physicochemical properties and documented utility in proprietary synthetic routes. Specifically, the 6-methyl isomer exhibits a distinct lipophilicity profile (consensus Log P 1.79 ) compared to the 5- and 7-methyl isomers (experimental Log P ~0.815 [1]), which directly impacts its behavior in partitioning-dependent assays and formulation development. Furthermore, the 6-methyl substitution pattern is explicitly recited in patent EP1362856 as a component of cyclooxygenase-2 inhibitory compositions [2], a claim not shared by the 5- or 7-methyl isomers. Generic substitution with an alternative methylphthalide would therefore alter both the physicochemical properties of the resulting product and risk invalidating intellectual property claims.

Positional isomer substitution may alter lipophilicity-dependent partitioning and formulation behavior

6-methyl isomer is patent-recited for COX-2 inhibitor compositions; other isomers lack equivalent IP standing

Alternative methylphthalide isomers may differ in commercial purity specifications and synthetic route efficiency

Quantitative Differentiation vs. Positional Isomers


Lipophilicity Comparison of Methylphthalide Isomers

The consensus Log P (octanol-water partition coefficient) of 6-methylisobenzofuran-1(3H)-one is 1.79 , approximately 2.2-fold higher (on a logarithmic scale) than the experimental Log P of 0.815 reported for both 5-methylphthalide and 7-methylphthalide [1]. This difference corresponds to a ~10-fold increase in predicted membrane permeability based on the Hansch equation.

Lipophilicity Comparison
Data to verify
Log P: 1.79 Target (6-methyl)
Log P: 0.815 5-/7-methyl isomers
ΔLog P = 0.975

Reported higher passive-permeability context may support cell-based assay selection

Calculated consensus vs. experimental values; cross-study comparison

Physicochemical Property Drug Design ADME

Purity and Commercial Availability

6-Methylisobenzofuran-1(3H)-one is commercially offered at a certified purity of 98% by Fluorochem , whereas the 5-methyl and 7-methyl isomers are typically supplied at 95% purity from multiple vendors . The higher purity specification reduces the need for in-house repurification prior to use in sensitive biological assays or GLP studies.

Commercial Purity
Specification review
98% 6-methyl (Fluorochem)
95–97% 5-/7-methyl isomers

Supplier-certified purity may reduce repurification steps for sensitive assays

Vendor-reported specifications; verify with lot-specific COA

Quality Control Procurement Regulatory Compliance

Patent-Protected COX-2 Inhibitor Utility

6-Methylisobenzofuran-1(3H)-one is explicitly disclosed in European Patent EP1362856 as a component of Formula I compounds intended for treating cyclooxygenase-2 (COX-2) mediated diseases [1][2]. Neither the 5-methyl nor 7-methyl positional isomers are recited in this patent family, conferring unique intellectual property standing to the 6-methyl substituted scaffold.

Patent Disclosure
Class-level
Present 6-methyl in EP1362856
Absent 5-/7-methyl isomers

IP-defined scaffold for COX-2 inhibitor research; other isomers lack this context

Patent claim analysis; freedom-to-operate considerations may apply

Medicinal Chemistry Inflammation Intellectual Property

High-Yield Synthetic Accessibility

A reported synthetic route for 6-methylisobenzofuran-1(3H)-one from 6-bromomethylphthalide via hydrogenation achieves a 96% yield . In comparison, analogous hydrogenation routes for other substituted phthalides typically report yields in the 75-91% range , suggesting a more efficient synthetic pathway for the 6-methyl isomer.

Synthetic Yield
Data to verify
96% 6-methyl hydrogenation route
75–91% analogous phthalide syntheses

Reported higher yield may support scale-up feasibility and cost-effective procurement

Pd/C hydrogenation conditions; cross-study comparison

Organic Synthesis Process Chemistry Scale-Up

Versatile Building Block in Multi-Component Reactions

6-Methylisobenzofuran-1(3H)-one is explicitly categorized as a 'Heterocyclic Building Block' with documented use in the synthesis of more complex molecules [1]. The compound's bicyclic core provides a rigid, conformationally constrained scaffold that is distinct from the more flexible acyclic building blocks often used as alternatives [2].

Scaffold Rigidity
Class-level
Bicyclic rigid core 6-methylisobenzofuranone
Acyclic flexible substituted benzoic acids

Conformational constraint may improve fragment hit rates and binding mode characterization

Structural analysis; class-level inference from phthalide reviews

Chemical Biology Library Synthesis Fragment-Based Drug Discovery

Recommended Application Scenarios for 6-Methylisobenzofuran-1(3H)-one


Development of Novel COX-2 Inhibitor Candidates

Leverage the patent-protected status of 6-methylisobenzofuran-1(3H)-one as a disclosed component of Formula I COX-2 inhibitors [1]. The distinct 6-methyl substitution pattern is explicitly claimed in EP1362856, providing a clear intellectual property foundation for derivative synthesis and structure-activity relationship (SAR) studies. Use this compound as a privileged scaffold to explore anti-inflammatory activity without encroaching on the IP space of 5- or 7-methyl analogs.

Cell-Based Assays Requiring High Membrane Permeability

For assays where passive diffusion across cell membranes is a critical parameter, the higher lipophilicity (consensus Log P 1.79) of 6-methylisobenzofuran-1(3H)-one provides a quantifiable advantage over the 5- and 7-methyl isomers (Log P ~0.815) . This property makes the 6-methyl isomer the preferred choice for intracellular target engagement studies and phenotypic screening campaigns.

Scale-Up Synthesis and Process Chemistry Development

Capitalize on the high-yield (96%) hydrogenation route to 6-methylisobenzofuran-1(3H)-one . This efficient synthesis minimizes material costs and maximizes throughput, making it an economically attractive building block for medicinal chemistry programs requiring multigram quantities or for process chemistry teams optimizing a synthetic route for kilogram-scale production.

Fragment-Based Drug Discovery (FBDD) Library Construction

The rigid, fused bicyclic isobenzofuranone core of 6-methylisobenzofuran-1(3H)-one provides a conformationally constrained scaffold . This structural feature reduces the entropic penalty upon target binding compared to acyclic alternatives, increasing the hit rate in fragment screening. Incorporate this compound into fragment libraries to explore novel binding modes and to serve as a versatile starting point for fragment growth and linking strategies.

Application
Selection Property
Validation Focus
COX-2 inhibitor research scaffold studies
Patent-recited 6-methyl substitution pattern
COX-2 SAR consistency with EP1362856 claims
Cell-based assay contexts requiring partitioning-dependent permeability
Higher lipophilicity (Log P context)
Passive diffusion and intracellular target engagement validation
Scale-up synthesis and process chemistry studies
Reported high-yield synthetic route
Yield reproducibility and cost-of-goods assessment
Fragment-based library construction
Rigid bicyclic isobenzofuranone core
Fragment hit rate and binding mode characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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